molecular formula C8H12N2S B13489835 2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Cat. No.: B13489835
M. Wt: 168.26 g/mol
InChI Key: NGVYCZJXHKDYGL-UHFFFAOYSA-N
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Description

2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic compound that belongs to the thiazolopyridine family This compound is characterized by a fused ring structure consisting of a thiazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride with ethanol and aqueous lithium hydroxide at elevated temperatures . The reaction mixture is stirred at 50°C for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it has been investigated as an inhibitor of factor Xa, a key enzyme in the coagulation cascade . The binding of the compound to factor Xa inhibits its activity, thereby affecting blood clotting processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.

Biological Activity

2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic compound characterized by its unique thiazolopyridine structure. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

  • Molecular Formula : C8H12N2S
  • Molecular Weight : 168.26 g/mol
  • CAS Number : 53211368

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator for specific receptors and enzymes involved in neurotransmission and cellular signaling pathways.

Antimicrobial Properties

Several studies have indicated that compounds related to this compound exhibit antimicrobial properties. For instance:

  • In vitro Studies : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Mechanism : It is believed that the thiazolo[5,4-c]pyridine moiety disrupts bacterial cell wall synthesis.

Anticancer Activity

Research has also explored the anticancer potential of this compound:

  • Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells.
  • Results : The compound induced apoptosis in cancer cells through the activation of caspase pathways.
Cell Line IC50 (µM) Mechanism of Action
MCF-715.2Apoptosis via caspase activation
A54920.3Cell cycle arrest and apoptosis

Study 1: Antimicrobial Evaluation

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazolo[5,4-c]pyridine derivatives. The results indicated that compounds with an ethyl substituent exhibited enhanced activity against Staphylococcus aureus compared to their unsubstituted counterparts.

Study 2: Anticancer Mechanisms

In a study focusing on the anticancer properties of thiazolopyridine derivatives, researchers found that this compound caused G1 phase cell cycle arrest in MCF-7 cells. This was attributed to upregulation of p21 and downregulation of cyclin D1.

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. Common methods include:

  • Cyclization of Ethyl 2-Aminothiazole with Aldehydes : This method utilizes a base such as sodium hydride in DMF at elevated temperatures.
  • Reflux Conditions : Often employed to ensure complete reaction and formation of the desired thiazolopyridine structure.

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

2-ethyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C8H12N2S/c1-2-8-10-6-3-4-9-5-7(6)11-8/h9H,2-5H2,1H3

InChI Key

NGVYCZJXHKDYGL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(S1)CNCC2

Origin of Product

United States

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